2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of compounds within the benzothiazole and carbamate families often involves multicomponent reactions, one-pot methodologies, or novel green chemistry approaches to introduce specific functional groups. For instance, Velpula et al. (2015) describe a one-pot, solvent-free synthesis approach for creating benzothiazole derivatives, highlighting the efficiency of such methods in generating complex structures with potential antibacterial properties (Velpula et al., 2015).
Scientific Research Applications
Antitumor Evaluation
Benzothiazole derivatives, specifically bis(alkylcarbamate) derivatives synthesized from benzothiazole, exhibit significant antitumor activity. These compounds have been studied for their anti-proliferative activity against human leukemia and various solid tumor cell growth in vitro. Structure-activity relationship studies indicated that bis(alkylcarbamates) derivatives are more cytotoxic than their bis(hydroxymethyl) counterparts, effectively inhibiting human lymphoblastic leukemia CCRF-CEM and various human solid tumor cell growth in culture. Furthermore, these compounds have demonstrated the potential for further antitumor drug development due to their ability to induce DNA interstrand cross-linking, offering a new avenue for potent DNA interstrand cross-linking agents (Chaniyara et al., 2012).
Photovoltaic Performance
In the context of polymer photovoltaic devices, benzothiazole derivatives have been explored for their role in enhancing photovoltaic performance. Compounds bearing thermally cleavable ester groups, when copolymerized with alkyl-substituted cyclopentadithiophene, have shown to significantly influence film morphology and photovoltaic performance. These studies highlight the importance of the structural positioning of functional groups in achieving desired electronic properties, thereby extending the applicability of benzothiazole derivatives in the development of materials for solar energy conversion (Helgesen et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects, specifically against steel corrosion in acidic solutions. These compounds offer enhanced stability and higher inhibition efficiencies, showcasing their potential as effective corrosion inhibitors. Their adsorption onto metal surfaces via both physical and chemical means underscores their utility in protecting metals from corrosion, which is critical in industrial applications (Hu et al., 2016).
properties
IUPAC Name |
2-methoxyethyl N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazol-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-17-6-7-18-13(16)15-12-14-11-10(20-12)8-4-2-3-5-9(8)19-11/h2-7H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDCJPLRHWMBTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)NC1=NC2=C(S1)C3=C(S2)CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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